molecular formula C15H13N3O3S B2682376 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide CAS No. 478259-99-3

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide

Cat. No.: B2682376
CAS No.: 478259-99-3
M. Wt: 315.35
InChI Key: BPNFDAGDSPDZDR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide typically involves a two-step process. First, 2-(4-methoxyphenyl)quinoxaline undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with an aromatic amine in the presence of a base such as sodium bicarbonate under solvent-free conditions to yield the final product .

Chemical Reactions Analysis

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoxaline derivatives.

    Biology: The compound exhibits antibacterial activity against various bacterial strains, making it useful in microbiological studies.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .

Comparison with Similar Compounds

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide can be compared with other quinoxaline sulfonamides, such as:

    2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride: An intermediate in the synthesis of the target compound.

    4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide: A similar compound with slight structural differences.

Properties

IUPAC Name

4-methoxy-N-quinoxalin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-12-3-5-13(6-4-12)22(19,20)18-11-2-7-14-15(10-11)17-9-8-16-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFDAGDSPDZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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